molecular formula C14H11N3O B14894889 n-(2-Cyanophenyl)-6-methylnicotinamide

n-(2-Cyanophenyl)-6-methylnicotinamide

Cat. No.: B14894889
M. Wt: 237.26 g/mol
InChI Key: CZDFZWAQRKBUEG-UHFFFAOYSA-N
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Description

N-(2-Cyanophenyl)-6-methylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanophenyl)-6-methylnicotinamide typically involves the reaction of 2-cyanophenylamine with 6-methylnicotinic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amine and the carboxylic acid groups. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanophenyl)-6-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(2-Cyanophenyl)-6-methylnicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Cyanophenyl)-6-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(2-Cyanophenyl)-6-methylnicotinamide can be compared with other similar compounds, such as:

    2-Cyanophenyl-N-phenylacetamide: This compound has a similar structure but with a phenylacetamide group instead of a nicotinamide group.

    2-Cyanopyridine derivatives:

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(2-cyanophenyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H11N3O/c1-10-6-7-12(9-16-10)14(18)17-13-5-3-2-4-11(13)8-15/h2-7,9H,1H3,(H,17,18)

InChI Key

CZDFZWAQRKBUEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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